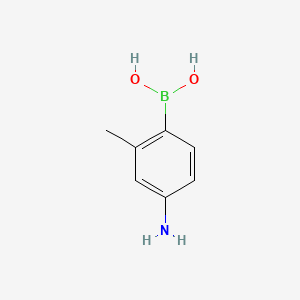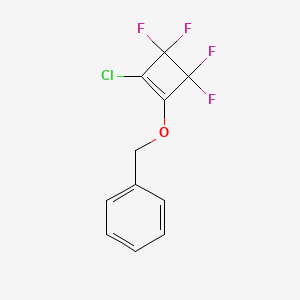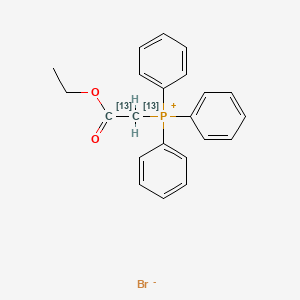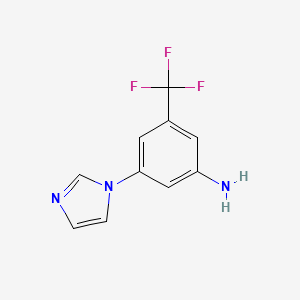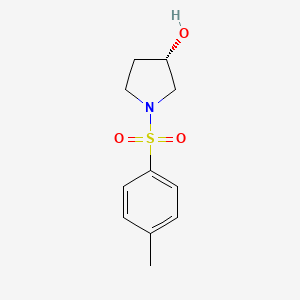
(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of tosylated pyrrolidines It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol typically involves the tosylation of (S)-pyrrolidin-3-ol. The reaction is carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is usually conducted in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent product quality and high throughput.
化学反応の分析
Types of Reactions: (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The tosyl group can be reduced to yield the free amine.
Substitution: The tosyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of tosylated ketones or aldehydes.
Reduction: Formation of (S)-pyrrolidin-3-amine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty materials.
作用機序
The mechanism of action of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol is primarily related to its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The tosyl group acts as a protecting group, enhancing the stability and reactivity of the pyrrolidine ring. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule being synthesized.
類似化合物との比較
(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol can be compared with other tosylated pyrrolidines and chiral auxiliaries:
Similar Compounds: ®-1-Tosylpyrrolidin-3-ol, (S)-1-Tosylpyrrolidine, (S)-1-Tosylpyrrolidin-2-ol.
Uniqueness: The (S)-enantiomer of 1-Tosylpyrrolidin-3-ol is unique due to its specific stereochemistry, which makes it particularly valuable in asymmetric synthesis. Its tosyl group provides both steric and electronic effects that enhance its utility as a chiral auxiliary.
特性
IUPAC Name |
(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRRXGVYYWCGC-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
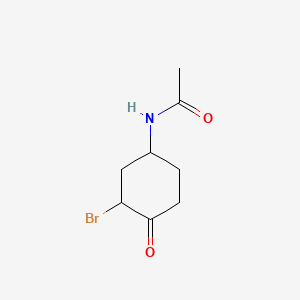
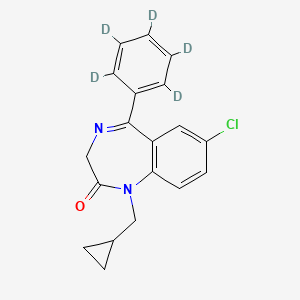
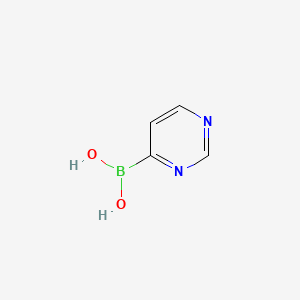
![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)
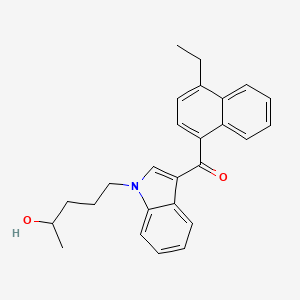
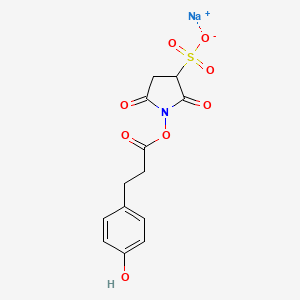
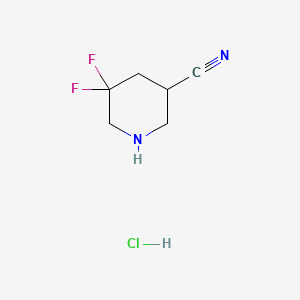
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)
